molecular formula C22H22O B11957601 Tris(2-methylphenyl)methanol CAS No. 6922-86-7

Tris(2-methylphenyl)methanol

Cat. No.: B11957601
CAS No.: 6922-86-7
M. Wt: 302.4 g/mol
InChI Key: UQGWZAMWUWHGMA-UHFFFAOYSA-N
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Description

Tris(2-methylphenyl)methanol is an organic compound with the chemical formula C22H20O It is a tertiary alcohol where the central carbon atom is bonded to three 2-methylphenyl groups and one hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with methyl benzoate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tris(2-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tris(2-methylphenyl)methanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tris(2-methylphenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Tris(2-methylphenyl)phosphine: Similar in structure but contains a phosphorus atom instead of a hydroxyl group.

    Tris(2-methylphenyl)silanol: Contains a silicon atom bonded to three 2-methylphenyl groups and one hydroxyl group.

    Tris(2-methylphenyl)amine: Contains a nitrogen atom bonded to three 2-methylphenyl groups .

Uniqueness

Tris(2-methylphenyl)methanol is unique due to its specific combination of a tertiary alcohol structure with three 2-methylphenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

6922-86-7

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

tris(2-methylphenyl)methanol

InChI

InChI=1S/C22H22O/c1-16-10-4-7-13-19(16)22(23,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15,23H,1-3H3

InChI Key

UQGWZAMWUWHGMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2C)(C3=CC=CC=C3C)O

Origin of Product

United States

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